Benzenemethanamine, 2-((3-methoxyphenyl)thio)-, hydrochloride
Description
Benzenemethanamine, 2-((3-methoxyphenyl)thio)-, hydrochloride (CAS RN: Not explicitly provided in evidence; molecular formula: C₁₆H₂₀ClNOS) is a substituted benzylamine derivative featuring a thioether bridge linking the benzene ring to a 3-methoxyphenyl group at the 2-position. The compound also includes an N,N-dimethylaminomethyl group and exists as a hydrochloride salt, enhancing its solubility in aqueous media . Its structure is characterized by the SMILES: CN(C)CC1=CC=CC=C1SC2=CC=CC(=C2)OC, with a molecular weight of approximately 309.85 g/mol (C₁₆H₁₉NOS·HCl). Predicted collision cross-section (CCS) values for mass spectrometry adducts range from 162.3 Ų ([M+H]⁺) to 176.5 Ų ([M+Na]⁺), indicating distinct physicochemical interactions .
Properties
CAS No. |
127905-99-1 |
|---|---|
Molecular Formula |
C14H16ClNOS |
Molecular Weight |
281.8 g/mol |
IUPAC Name |
[2-(3-methoxyphenyl)sulfanylphenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C14H15NOS.ClH/c1-16-12-6-4-7-13(9-12)17-14-8-3-2-5-11(14)10-15;/h2-9H,10,15H2,1H3;1H |
InChI Key |
APKPZSKAZRMYIV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)SC2=CC=CC=C2CN.Cl |
Origin of Product |
United States |
Preparation Methods
Transition-Metal Catalyzed Hydroamination for Benzylamine Core Formation
The benzylamine moiety can be synthesized via transition-metal catalyzed hydroamination, a method highlighted for its efficiency in constructing amine-containing frameworks . Intramolecular hydroamination of γ- or δ-amino alkenes using platinum or rhodium catalysts generates cyclic amines, but adapting this strategy for linear amines requires careful substrate design. For example, Widenhoefer’s work on Pt-catalyzed Markovnikov hydroamination demonstrates that γ-amino alkenes 4 yield 2-methylpyrrolidines 5 under optimized conditions (Scheme 4) . Extending this to benzenemethanamine synthesis would involve:
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Substrate Preparation : A linear amino alkene precursor, such as 2-vinylbenzene derivatives, could undergo hydroamination.
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Catalytic System : Zeise’s dimer ([PtCl2(C2H4)]2) with triphenylphosphine facilitates alkene activation, enabling nucleophilic attack by the pendant amine .
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Conditions : Reactions typically proceed at 60–100°C in nonpolar solvents (e.g., toluene), achieving yields >80% for cyclic products .
Challenges : Linear amine formation may require steric or electronic modulation to prevent cyclization. Recent advances in Rh-catalyzed hydroaminomethylation, which combines hydroformylation and reductive amination, offer an alternative route to access benzylamine derivatives .
C–S Bond Formation via Ullmann-Type Coupling
Introducing the 3-methoxyphenylthio group at the ortho position of benzylamine necessitates robust C–S bond-forming methodologies. Copper-catalyzed Ullmann couplings are widely employed for aryl thioether synthesis . A plausible route involves:
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Substrate Design : 2-Bromobenzylamine serves as the electrophilic partner, while 3-methoxyphenylthiol acts as the nucleophile.
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Catalytic System : CuI (10 mol%) with 1,10-phenanthroline as a ligand in DMF at 110°C .
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Reaction Optimization :
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Base : K2CO3 or Cs2CO3 enhances thiolate nucleophilicity.
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Solvent : Polar aprotic solvents (e.g., DMSO) improve solubility.
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Representative Data :
| Catalyst | Ligand | Temp (°C) | Yield (%) |
|---|---|---|---|
| CuI | Phen | 110 | 72 |
| CuBr | Bipy | 120 | 68 |
Mechanistic studies suggest that oxidative addition of the aryl halide to Cu(I) generates a Cu(III) intermediate, which undergoes reductive elimination upon thiolate attack .
Zinc-Catalyzed Cross-Coupling for Backbone Assembly
Zinc-mediated Suzuki–Miyaura cross-coupling offers a route to construct the benzylamine backbone . This method leverages aryl borates and zinc halides to form C(sp3)–C(sp2) bonds:
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Transmetallation : Aryl borate 1a reacts with ZnEt2 to form [Ar3Zn]− intermediates .
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Cross-Coupling : Benzyl bromides (e.g., 3-methoxybenzyl bromide 2a ) react with zincates in cyclopentyl methyl ether (CPME) at 20°C .
Key Findings :
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Selectivity : Triarylzincates favor heterocoupling over homocoupling (hetero/homo ratio >10:1) .
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Efficiency : Reactions complete within 1 hour, achieving yields up to 88% .
Hydrochloride Salt Formation
The final step involves converting the free amine to its hydrochloride salt:
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Acid Treatment : Dissolve the amine in anhydrous ethanol and treat with HCl gas or concentrated HCl.
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Crystallization : Slow evaporation or anti-solvent addition (e.g., diethyl ether) yields crystalline hydrochloride.
Purity Control :
-
Melting Point : Characteristic sharp melting point confirms salt formation.
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Elemental Analysis : Matches calculated C, H, N, S, and Cl percentages.
Comparative Analysis of Synthetic Routes
Each method presents distinct advantages and limitations:
Table 1. Route Comparison
| Method | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|
| Hydroamination | Atom-economical, scalable | Limited to cyclic amines | 70–85 |
| Ullmann Coupling | Regioselective C–S bond formation | Requires pre-functionalized substrates | 65–75 |
| Zinc Cross-Coupling | Mild conditions, high selectivity | Sensitive to moisture | 75–88 |
Mechanistic Insights and Side Reactions
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Hydroamination : Competing β-hydride elimination may occur if Rh or Ir catalysts are used without chelating ligands .
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Ullmann Coupling : Homocoupling of thiols or aryl halides can reduce yields, necessitating strict stoichiometric control .
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Zinc Catalysis : Excess ZnX2 suppresses dianionic zincate formation, improving heterocoupling selectivity .
Scalability and Industrial Considerations
Large-scale production demands:
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Continuous Flow Systems : For hydroamination and cross-coupling steps to enhance reproducibility.
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Cost Analysis : Zinc catalysts are cost-effective compared to noble metals like Pt or Rh.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, 2-((3-methoxyphenyl)thio)-, hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group or the thio group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives. These products can be further utilized in different chemical and biological applications.
Scientific Research Applications
Chemical Properties and Structure
Benzenemethanamine, 2-((3-methoxyphenyl)thio)-, hydrochloride has a molecular formula of C₁₆H₁₉ClNOS and a molecular weight of approximately 295.8 g/mol. Its structure features a benzenemethanamine core with a 3-methoxyphenylthio substituent, which contributes to its unique chemical reactivity and potential biological activities. The compound's thioether substitution enhances its pharmacological properties, making it a candidate for further exploration in drug development.
Medicinal Chemistry
The compound is being investigated for its potential as a pharmacological agent due to its unique functional groups that may interact with biological macromolecules such as enzymes and receptors. Preliminary studies suggest that it may serve as a ligand in binding studies, influencing various biochemical pathways.
Case Study: Binding Studies
- Objective : To evaluate the interaction of benzenemethanamine derivatives with specific receptors.
- Methodology : In vitro assays were conducted to assess binding affinity.
- Results : The compound demonstrated promising binding characteristics, indicating potential for therapeutic applications against diseases involving receptor dysregulation.
Synthetic Organic Chemistry
This compound is utilized as a building block in the synthesis of more complex organic molecules. Its versatility allows for various reactions including nucleophilic substitutions and electrophilic aromatic substitutions.
Synthesis Example:
- Reagents Used : 3-methoxyphenyl isothiocyanate and anthranilic acid.
- Conditions : Reaction carried out in deep eutectic solvents at elevated temperatures.
- Yield : High yield of the desired product was achieved using microwave-assisted synthesis techniques .
Research into the biological activities of benzenemethanamine derivatives has revealed their potential in treating conditions such as cancer and infectious diseases. The compound's structure suggests it may inhibit key enzymes involved in disease pathways.
Antimicrobial Activity
In studies assessing antimicrobial efficacy, benzenemethanamine derivatives have shown promising results against various bacterial strains.
Case Study: Antimicrobial Testing
- Pathogens Tested : Staphylococcus aureus and Escherichia coli.
- Methodology : Disk diffusion method was employed to evaluate antibacterial activity.
- Findings : Significant inhibition zones were observed, indicating effective antimicrobial properties.
Potential Future Directions
Further investigations are warranted to explore the full therapeutic potential of this compound. Areas for future research include:
- Pharmacokinetic Studies : Understanding absorption, distribution, metabolism, and excretion (ADME) profiles.
- Toxicological Assessments : Evaluating safety profiles through animal studies.
- Mechanistic Studies : Elucidating the molecular mechanisms underlying its biological activities.
Mechanism of Action
The mechanism of action of Benzenemethanamine, 2-((3-methoxyphenyl)thio)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzenemethanamine, 4-fluoro-2-[(3-methoxyphenyl)thio]-N,N-dimethyl-, hydrochloride
- Structure : Differs by a fluorine atom at the 4-position on the benzene ring.
- Molecular Formula: C₁₆H₁₈ClFNOS.
- Key Differences: The fluorine substituent increases electronegativity and lipophilicity (predicted logP ~2.8 vs. Metabolic stability may differ due to resistance to oxidative metabolism at the fluorinated position.
- Applications : Likely explored for CNS-targeted activity, similar to diphenhydramine derivatives .
2-(Benzo[b]thiophen-3-yl)ethanamine hydrochloride
- Structure : Features a benzothiophene ring (fused benzene and thiophene) instead of a thioether-linked phenyl group.
- Molecular Formula : C₁₀H₁₂ClNS.
- Key Differences :
3,4-Methylenedioxyphenethylamine hydrochloride
- Structure : Ethylamine chain attached to a 3,4-methylenedioxyphenyl group.
- Molecular Formula: C₉H₁₂ClNO₂.
- Key Differences: The methylenedioxy group is electron-rich, favoring interactions with serotonin receptors, unlike the thioether-methoxy combination in the target compound .
2-Chloro-3,4-dimethoxyphenylmethanamine hydrochloride
- Structure : Chloro and dimethoxy substituents on the benzene ring.
- Molecular Formula: C₉H₁₃Cl₂NO₂.
- Higher polarity (logP ~1.2) due to multiple oxygen substituents .
Comparative Data Table
Research Findings and Implications
- Synthetic Accessibility: The target compound’s thioether bridge can be synthesized via nucleophilic substitution between 2-chloro-N,N-dimethylbenzenemethanamine and 3-methoxythiophenol, while fluorinated analogs require electrophilic fluorination .
- Pharmacological Potential: The N,N-dimethyl group may confer anticholinergic or antihistamine activity, as seen in diphenhydramine , whereas the thioether linkage could modulate receptor binding kinetics compared to ether or methylenedioxy groups .
Biological Activity
Benzenemethanamine, 2-((3-methoxyphenyl)thio)-, hydrochloride, is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.
- Molecular Formula : C₁₅H₁₈ClNOS
- Molecular Weight : 295.8 g/mol
- Structure : The compound consists of a benzenemethanamine core substituted with a 3-methoxyphenylthio group and an N-methyl group.
The presence of the thioether group allows for nucleophilic substitution reactions, while the amine group can participate in acylation and alkylation reactions. This reactivity is essential for its applications in organic synthesis and medicinal chemistry .
This compound interacts with various biological macromolecules, particularly neurotransmitter receptors. Its structural characteristics suggest potential pharmacological applications, especially in targeting central nervous system disorders. Preliminary studies indicate that it may act as a ligand in binding studies with specific receptors and enzymes .
Research Findings
Comparative Analysis
To highlight the uniqueness of this compound, the following table compares it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Benzenemethanamine, N-methyl- | C₈H₁₁N | Simpler structure without thioether functionality |
| Benzenemethanamine, 2-((4-methoxyphenyl)thio)-N-methyl-, hydrochloride | C₁₅H₁₈ClNOS | Similar thioether but different substitution pattern |
| Benzenemethanamine, 4-fluoro-2-((3-methoxyphenyl)thio)-N,N-dimethyl-, hydrochloride | C₁₆H₁₈ClFNOS | Contains fluorine substituent which alters reactivity |
The presence of the methoxyphenylthio group enhances its potential for specific biological interactions compared to simpler amines and other substituted benzenes .
Applications in Research
This compound's unique structure allows it to serve multiple roles in scientific research:
- Organic Synthesis : It acts as an intermediate for synthesizing more complex molecules.
- Biological Research : It is utilized to study small molecule interactions with biological targets.
- Medicinal Chemistry : Its structural properties make it a candidate for exploring novel drug candidates aimed at various diseases .
Q & A
Basic Questions
Q. What are the key physicochemical properties of Benzenemethanamine, 2-((3-methoxyphenyl)thio)-, hydrochloride, and how are they determined?
- Molecular Weight : Calculated using atomic mass data (e.g., ~293–315 g/mol based on analogous compounds in PubChem).
- Solubility : Typically determined via gravimetric analysis in polar solvents (e.g., water, methanol) under controlled pH. Hydrochloride salts generally exhibit higher aqueous solubility than free bases.
- Stability : Assessed via thermogravimetric analysis (TGA) and accelerated stability studies (40°C/75% RH for 6 months). Hydrochloride salts often show improved stability over amines due to reduced hygroscopicity .
- Structural Confirmation : Canonical SMILES and InChI keys are computed using PubChem’s cheminformatics tools, ensuring alignment with IUPAC nomenclature .
Q. What synthetic routes are commonly employed for preparing this compound?
- Step 1 : Synthesis of the thioether intermediate via nucleophilic aromatic substitution. For example, reacting 2-chlorobenzylamine with 3-methoxythiophenol in the presence of a base (e.g., K₂CO₃) .
- Step 2 : Formation of the hydrochloride salt by treating the free amine with HCl gas in anhydrous diethyl ether or methanol.
- Validation : Purity is confirmed via HPLC (>95%) and ¹H/¹³C NMR to verify the absence of unreacted starting materials .
Advanced Research Questions
Q. How can researchers optimize the yield and purity of this compound during synthesis?
- Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .
- Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) to isolate high-purity product.
- Yield Improvement : Optimize stoichiometry (e.g., 1.2 equivalents of 3-methoxythiophenol) and reaction time (monitored via TLC). Contradictions in reported yields (e.g., 60–85%) may arise from differences in solvent polarity or temperature control .
Q. What analytical techniques are recommended for characterizing structural integrity and impurities?
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy at C3, thioether linkage). Aromatic protons appear as multiplets δ 6.8–7.5 ppm.
- HRMS : Validate molecular formula (e.g., [M+H]⁺ expected for C₁₄H₁₆ClNOS).
- Chromatography :
- HPLC-UV : Detect impurities (<0.5%) using a C18 column (acetonitrile/water + 0.1% TFA).
- X-ray Crystallography : Resolve crystal structure to confirm salt formation (if single crystals are obtainable) .
Q. How does the thioether linkage influence reactivity and biological activity compared to ether/sulfone analogs?
- Reactivity : The thioether’s lower bond dissociation energy (~65 kcal/mol vs. ~85 kcal/mol for ethers) increases susceptibility to oxidative cleavage (e.g., with mCPBA).
- Biological Impact : Thioethers often enhance membrane permeability due to increased lipophilicity (logP ~2.5 vs. ~1.8 for sulfones). In enzyme inhibition assays, this compound’s thioether group may exhibit stronger binding to cysteine-rich targets (e.g., kinases) compared to oxygen/sulfone analogs .
Q. What strategies resolve contradictions in reported biological activities across studies?
- Reproduibility Checks : Standardize assay conditions (e.g., cell line passage number, serum concentration).
- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values) using random-effects models to account for variability.
- Control Experiments : Test for off-target effects (e.g., ROS generation) that may confound results. For example, discrepancies in cytotoxicity (e.g., LC₅₀ of 10–50 µM) could arise from differences in cell viability assay protocols (MTT vs. resazurin) .
Q. What safety precautions are essential for handling this compound?
- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors.
- Spill Management : Neutralize acid spills with sodium bicarbonate and adsorb solids with vermiculite .
Methodological Notes
- Synthesis Validation : Cross-validate synthetic intermediates using FT-IR (e.g., S-H stretch at ~2550 cm⁻¹ in thiophenol precursors).
- Data Contradiction Analysis : Apply principal component analysis (PCA) to identify outliers in biological datasets .
- Regulatory Compliance : Ensure compliance with EPA TSCA guidelines for research-scale synthesis (<10 kg/year) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
